molecular formula C8H12ClN3 B1424117 N-(Sec-butyl)-6-chloro-2-pyrazinamine CAS No. 1220027-83-7

N-(Sec-butyl)-6-chloro-2-pyrazinamine

Cat. No. B1424117
M. Wt: 185.65 g/mol
InChI Key: ALXVKBWPBCONQO-UHFFFAOYSA-N
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Description

“N-(Sec-butyl)-6-chloro-2-pyrazinamine” is a compound that contains a pyrazinamine moiety, which is a part of many pharmaceuticals . The “sec-butyl” or “secondary butyl” group refers to a butyl group attached at the secondary carbon .


Synthesis Analysis

While specific synthesis methods for “N-(Sec-butyl)-6-chloro-2-pyrazinamine” are not available, organolithium reagents like sec-butyllithium are often used in the synthesis of complex organic compounds . They are usually made by the reduction of halides with lithium .


Molecular Structure Analysis

The sec-butyl group is chiral, meaning it has a non-superimposable mirror image. This could potentially lead to different stereoisomers of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(Sec-butyl)-6-chloro-2-pyrazinamine” would depend on its exact molecular structure. For instance, butyl groups in compounds often contribute to their hydrophobicity .

Scientific Research Applications

Bioactive Derivatives and Cytotoxic Activities

Research on the bioactive derivatives of 2(1H)-pyrazinones, including N-(Sec-butyl)-6-chloro-2-pyrazinamine, has been conducted, particularly focusing on marine microbial bioactive leads. One study isolated new 2(1H)-pyrazinone derivatives from a tunicate-derived actinomycete, Streptomyces sp. These compounds were evaluated for cytotoxic activities against various cancer cell lines, showing potential as bioactive substances (Shaala et al., 2016).

Antimycobacterial and Antifungal Activity

Another area of research has been the synthesis of N-phenylpyrazine-2-carboxamides, related to N-(Sec-butyl)-6-chloro-2-pyrazinamine, and their evaluation for antimycobacterial and antifungal activities. Some derivatives have demonstrated significant inhibition against Mycobacterium tuberculosis and fungal strains, indicating their potential in treating infections (Doležal et al., 2010).

Novel Compound Synthesis and Anti-mycobacterial Evaluation

The design and synthesis of new N-phenylpyrazine-2-carboxamides, structurally related to N-(Sec-butyl)-6-chloro-2-pyrazinamine, have been explored. These compounds have shown promising anti-mycobacterial activity and selectivity, further expanding the scope of research in this area (Zítko et al., 2015).

Investigation of Aromatic Compounds in Food and Animal Behavior

Research has also been conducted on the effects of pyrazine odors, including 2-methoxy-3-sec-butyl pyrazine, on the behavior of animals. A study investigated the response of naive chicks towards food and water in the presence of various pyrazine odors, providing insights into animal behavior and sensory perception (Marples & Roper, 1996).

Synthesis and Biological Evaluation of Pyrazinecarboxamides

The synthesis and biological evaluation of substituted pyrazinecarboxamides have been a significant area of research. These compounds, related to N-(Sec-butyl)-6-chloro-2-pyrazinamine, have shown varied activities against Mycobacterium tuberculosis and fungal strains, contributing to the understanding of their potential therapeutic uses (Doležal et al., 2006).

Antitumor Activity and Structural Analysis

The antitumor activity and structural analysis of novel 1,2,4-oxadiazoles and trifluoromethylpyridines, related to N-(Sec-butyl)-6-chloro-2-pyrazinamine, have been studied. These compounds show potential in cancer treatment, highlighting the versatility of pyrazine derivatives in medicinal chemistry (Maftei et al., 2016).

Safety And Hazards

The safety and hazards associated with “N-(Sec-butyl)-6-chloro-2-pyrazinamine” would depend on its exact chemical structure. For instance, many butyl-containing compounds are flammable and may cause skin and eye irritation .

properties

IUPAC Name

N-butan-2-yl-6-chloropyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-3-6(2)11-8-5-10-4-7(9)12-8/h4-6H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXVKBWPBCONQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Sec-butyl)-6-chloro-2-pyrazinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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